molecular formula C6H15N5 B2736683 1,1,5,5-Tetramethyl-biguanide CAS No. 17417-06-0

1,1,5,5-Tetramethyl-biguanide

Cat. No.: B2736683
CAS No.: 17417-06-0
M. Wt: 157.221
InChI Key: BJPJCOUGXXPPSB-UHFFFAOYSA-N
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Description

1,1,5,5-Tetramethyl-biguanide is a derivative of biguanide, an organic compound composed of two guanidine units linked by a common nitrogen atom. This compound is characterized by the presence of four methyl groups attached to the nitrogen atoms, giving it the molecular formula C6H15N5. It is a colorless solid that is highly soluble in water due to its polar and hydrophilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetramethyl-biguanide can be synthesized through the reaction of dicyandiamide with methylamine under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification through recrystallization. The reaction can be represented as follows:

C2H4N4+2CH3NH2C6H15N5+NH3\text{C}_2\text{H}_4\text{N}_4 + 2\text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_{15}\text{N}_5 + \text{NH}_3 C2​H4​N4​+2CH3​NH2​→C6​H15​N5​+NH3​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetramethyl-biguanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

1,1,5,5-Tetramethyl-biguanide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of nitrogen-containing heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential antidiabetic and anticancer properties, similar to other biguanide derivatives like metformin.

    Industry: Utilized in the production of polymers and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetramethyl-biguanide involves its interaction with cellular targets, leading to various biochemical effects. It is believed to inhibit mitochondrial complex I, resulting in reduced ATP production and activation of compensatory pathways. This mechanism is similar to that of other biguanides, which are known to activate AMP-activated protein kinase (AMPK) and modulate glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    Metformin: A widely used antidiabetic drug with a similar biguanide structure.

    Phenformin: Another antidiabetic drug, withdrawn due to toxic effects.

    Buformin: Similar to metformin but with a butyl group instead of methyl groups.

Uniqueness

1,1,5,5-Tetramethyl-biguanide is unique due to its specific methylation pattern, which affects its solubility, reactivity, and biological activity. Unlike metformin, which has two methyl groups, this compound has four, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-10(2)5(7)9-6(8)11(3)4/h1-4H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPJCOUGXXPPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC(=N)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/C(=N)N(C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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